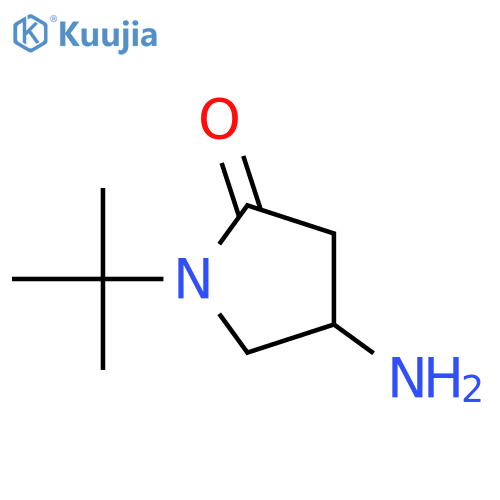

Cas no 1083300-41-7 (4-amino-1-tert-butylpyrrolidin-2-one)

1083300-41-7 structure

商品名:4-amino-1-tert-butylpyrrolidin-2-one

4-amino-1-tert-butylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(tert-butyl)pyrrolidin-2-one

- 4-amino-1-tert-butylpyrrolidin-2-one

-

- インチ: 1S/C8H16N2O/c1-8(2,3)10-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3

- InChIKey: ZXKDFJHWRPDCJR-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)(C)C)CC(N)CC1=O

計算された属性

- せいみつぶんしりょう: 156.126263138g/mol

- どういたいしつりょう: 156.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

4-amino-1-tert-butylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1043594-1g |

4-Amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 95% | 1g |

$612.0 | 2023-09-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5609-10G |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 95% | 10g |

¥ 18,414.00 | 2023-03-15 | |

| Enamine | EN300-147784-2.5g |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 2.5g |

$1680.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5609-250MG |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 95% | 250MG |

¥ 1,478.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557335-1g |

4-Amino-1-(tert-butyl)pyrrolidin-2-one |

1083300-41-7 | 98% | 1g |

¥5304.00 | 2024-08-09 | |

| Enamine | EN300-147784-1.0g |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 1g |

$857.0 | 2023-06-08 | ||

| Enamine | EN300-147784-50mg |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 50mg |

$719.0 | 2023-09-28 | ||

| Enamine | EN300-147784-5.0g |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 5g |

$2485.0 | 2023-06-08 | ||

| Enamine | EN300-147784-10.0g |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 10g |

$3683.0 | 2023-06-08 | ||

| Enamine | EN300-147784-500mg |

4-amino-1-tert-butylpyrrolidin-2-one |

1083300-41-7 | 500mg |

$823.0 | 2023-09-28 |

4-amino-1-tert-butylpyrrolidin-2-one 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1083300-41-7 (4-amino-1-tert-butylpyrrolidin-2-one) 関連製品

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1083300-41-7)4-amino-1-tert-butylpyrrolidin-2-one

清らかである:99%

はかる:1g

価格 ($):551.0